Superior Potency and Resistance Barrier of PSI-6130 vs. NM107 (2′-C-Methylcytidine) Against Wild-Type and S282T Mutant HCV Replicons
PSI-6130 demonstrates a significantly higher barrier to resistance compared to the non-fluorinated analog NM107 (2′-C-methylcytidine). In wild-type HCV replicon assays, PSI-6130 exhibits greater potency, with an EC50 of 0.31 ± 0.08 μM versus 1.55 ± 0.31 μM for NM107. Critically, when evaluated against the S282T mutant, the EC50 for PSI-6130 shifts only 2.4-fold to 0.75 ± 0.22 μM, while NM107 undergoes a 17.0-fold shift to 26.31 ± 3.77 μM, indicating a substantial loss of antiviral activity. [1]
| Evidence Dimension | Antiviral potency (EC50) and resistance shift against HCV S282T mutant |
|---|---|
| Target Compound Data | EC50 WT: 0.31 ± 0.08 μM; EC50 S282T: 0.75 ± 0.22 μM; Fold Shift: 2.4 |
| Comparator Or Baseline | NM107 (2′-C-methylcytidine): EC50 WT: 1.55 ± 0.31 μM; EC50 S282T: 26.31 ± 3.77 μM; Fold Shift: 17.0 |
| Quantified Difference | PSI-6130 is 5-fold more potent against WT and 35-fold more potent against S282T mutant; resistance shift is 7.1-fold lower for PSI-6130. |
| Conditions | HCV replicon cells (genotype 1b) using qPCR-based EC50 determination [1] |
Why This Matters
This data justifies selecting PSI-6130 over NM107 for studies requiring robust activity against the clinically relevant S282T resistance mutation.
- [1] Ali, S., et al. (2008). Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor PSI-6130 lack cross-resistance with R1479. *Antimicrobial Agents and Chemotherapy*, 52(12), 4356–4369. Table 5. View Source
